molecular formula C29H29F2N3O8 B606452 Cadazolid CAS No. 1025097-10-2

Cadazolid

Cat. No.: B606452
CAS No.: 1025097-10-2
M. Wt: 585.6 g/mol
InChI Key: XWFCFMXQTBGXQW-GOSISDBHSA-N
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Description

Cadazolid: belongs to the oxazolidinone class of antibiotics and was developed by Actelion Pharmaceuticals Ltd. It specifically targets Clostridium difficile , a bacterium responsible for drug-resistant diarrhea, particularly prevalent among the elderly .

Mechanism of Action

Cadazolid is an experimental antibiotic of the oxazolidinone class . It has been developed for the treatment of Clostridium difficile-associated diarrhea . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.

Target of Action

This compound primarily targets the bacterial protein synthesis machinery . It is effective against Clostridium difficile, a major cause of drug-resistant diarrhea in the elderly .

Mode of Action

This compound acts by inhibiting the synthesis of proteins in the bacteria . This inhibition results in the prevention of toxin production and spore formation, which are crucial for the survival and virulence of the bacteria .

Biochemical Pathways

It is known that this compound inhibits protein synthesis, which is a crucial process for bacterial growth and survival . By inhibiting this process, this compound prevents the bacteria from producing toxins and forming spores .

Pharmacokinetics

This compound exhibits low systemic exposure and is poorly absorbed . Plasma concentrations of this compound were found to be low, with no concentrations >3.3 ng/mL observed after single doses or >6.9 ng/mL after 10 days of multiple doses . The increase in systemic exposure to this compound across doses was less than dose-proportional . The majority of the compound was recovered unchanged in the feces, resulting in high concentrations at the site of action (colon) .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in the bacteria, leading to a decrease in toxin production and spore formation . This results in the effective treatment of Clostridium difficile-associated diarrhea .

Action Environment

difficile and a low propensity for resistance development .

Biochemical Analysis

Biochemical Properties

Cadazolid inhibits bacterial protein synthesis . It shows potent in vitro activity against C. difficile with a minimum inhibitory concentration (MIC) range of 0.125 to 0.5 μg/ml . This compound binds with its oxazolidinone moiety in a binding pocket in close vicinity of the peptidyl transferase centre (PTC) of the ribosome .

Cellular Effects

This compound has a bactericidal effect against C. difficile isolates, with >99.9% killing in 24 hours . It strongly inhibits de novo toxin A and B formation in stationary-phase cultures of toxigenic C. difficile . This compound also inhibits C. difficile spore formation substantially at growth-inhibitory concentrations .

Molecular Mechanism

This compound inhibits protein synthesis by interfering with the binding of tRNA to the A-site . This suggests that its chemical features can enable the inhibition of linezolid-resistant strains .

Temporal Effects in Laboratory Settings

In time-kill kinetics experiments, this compound showed a bactericidal effect against C. difficile isolates, with >99.9% killing in 24 hours . This compound was more bactericidal than vancomycin .

Dosage Effects in Animal Models

In hamster and mouse models for C. difficile-associated diarrhea (CDAD), this compound was active, conferring full protection from diarrhea and death with a potency similar to that of vancomycin .

Metabolic Pathways

It is known that this compound works by inhibiting bacterial protein synthesis .

Transport and Distribution

This compound is mostly retained in the gastrointestinal tract after oral administration . The majority of the compound is recovered unchanged in the feces, thus resulting in high concentrations at the site of action (colon) .

Subcellular Localization

This compound binds with its oxazolidinone moiety in a binding pocket in close vicinity of the peptidyl transferase centre (PTC) of the ribosome . This suggests that this compound localizes to the ribosomes within the bacterial cell .

Preparation Methods

Synthetic Routes:: The synthesis of cadazolid involves combining pharmacophores from both oxazolidinone and fluoroquinolone antibiotics. Unfortunately, detailed synthetic routes are not widely available in the public domain.

Industrial Production:: Specific industrial production methods for this compound are proprietary and not disclosed in the literature.

Chemical Reactions Analysis

Reactions:: Cadazolid is effective against C. difficile due to its inhibition of protein synthesis within the bacteria. This action prevents toxin production and spore formation.

Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for this compound reactions are not publicly documented.

Major Products:: The primary outcome of this compound’s action is the suppression of C. difficile growth and toxin production.

Scientific Research Applications

Chemistry:: Research on cadazolid’s chemical properties and interactions is ongoing. Its unique structure and dual pharmacophores make it an intriguing subject for further investigation.

Biology and Medicine:: this compound’s potential applications extend to treating C. difficile-associated diarrhea. further clinical studies are necessary to establish its efficacy and safety.

Industry:: As an antibiotic, this compound could find applications in pharmaceuticals and healthcare.

Comparison with Similar Compounds

While cadazolid’s development was promising, it ultimately faced challenges during Phase III clinical trials. Unfortunately, it was discontinued by Actelion . Similar compounds include fidaxomicin and ridinilazole .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCFMXQTBGXQW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6C[C@@H](OC6=O)CO)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F2N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145234
Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025097-10-2
Record name Cadazolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025097-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadazolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025097102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadazolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cadazolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CADAZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OEA2UN10Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of Cadazolid?

A1: this compound primarily acts by inhibiting bacterial protein synthesis. [] It binds to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), interfering with the formation of peptide bonds and thus blocking protein synthesis. []

Q2: How does this compound's mechanism of action differ from that of Linezolid, another oxazolidinone antibiotic?

A2: While both this compound and Linezolid target bacterial protein synthesis, they exhibit different resistance mechanisms in C. difficile. Research suggests distinct binding sites on the ribosome and different mutations associated with resistance development for each drug. []

Q3: What mutations are associated with this compound resistance in C. difficile?

A3: In vitro studies have identified mutations in ribosomal protein L4 (encoded by the rplD gene), as well as in tra and rmt genes, associated with this compound resistance. [] These genes are involved in various aspects of ribosomal function and translation.

Q4: Does this compound exhibit cross-resistance with other antibiotics?

A4: Studies show no significant cross-resistance between this compound and other antibiotics, including Linezolid, fluoroquinolones, and fidaxomicin. [] This suggests this compound retains activity against strains resistant to these other agents.

Q5: What is the significance of this compound's low systemic exposure?

A5: this compound exhibits minimal systemic absorption and is primarily excreted unchanged in feces. [, ] This results in high concentrations within the intestinal tract, the site of CDI, minimizing systemic side effects and maximizing drug action at the infection site. []

Q6: How does this compound affect C. difficile toxin production?

A6: Unlike metronidazole and vancomycin, this compound potently inhibits the production of both toxin A and toxin B by C. difficile, even at growth-inhibitory concentrations. [] These toxins are major contributors to the pathogenesis of CDI.

Q7: Does this compound impact C. difficile spore formation?

A7: this compound demonstrates significant inhibition of C. difficile spore formation at growth-inhibitory concentrations. [] This effect could potentially contribute to reduced CDI recurrence rates.

Q8: How does this compound affect the gut microbiota compared to vancomycin?

A9: this compound appears to have a more favorable impact on the gut microbiota compared to vancomycin. Studies show less alteration in fecal microbiome composition and diversity in patients treated with this compound compared to those receiving vancomycin. []

Q9: Which specific bacterial groups in the gut microbiota are less affected by this compound compared to vancomycin?

A10: this compound, even at higher doses, demonstrates less impact on Bacteroidetes, Clostridium clusters XIVa and IV compared to vancomycin. [] This suggests a more targeted effect on C. difficile with less disruption of beneficial gut commensals.

Q10: What is the safety profile of this compound based on current research?

A11: this compound appears well-tolerated in clinical trials, with a safety profile comparable to vancomycin. [, ] The most common adverse event reported was headache, with no dose-dependent relationship observed. []

Q11: Does this compound promote the intestinal colonization of vancomycin-resistant enterococci (VRE)?

A12: Research indicates that this compound treatment did not lead to intestinal VRE overgrowth in mice. [] This finding suggests a lower risk of promoting VRE colonization compared to some other antibiotics used for CDI.

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